1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Catalog No.
S13570765
CAS No.
M.F
C11H12ClN3
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-a...

Product Name

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-amine

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3

InChI Key

IGZKTJUAHQPUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=C(C=C2)Cl

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a substituted aminopyrazole primarily utilized as a key intermediate in the synthesis of highly specific protein kinase inhibitors. [1] Its structure is defined by three critical moieties for this application: the 4-aminopyrazole core which serves as a versatile scaffold for building more complex heterocyclic systems, a 3-methyl group, and the N-1 substituted 4-chlorobenzyl group. The presence and specific para-position of the chlorine atom on the benzyl ring are not arbitrary; they are crucial for downstream biological activity and synthetic processability, making this a non-interchangeable precursor in established manufacturing workflows. [REFS-1, REFS-2]

Procurement Fit

Scaffold 4-Aminopyrazole core for kinase inhibitor synthesis
N1 Substituent 4-Chlorobenzyl pharmacophore motif present
Reactive Handle C4 primary amine for derivatization chemistry
Use Context Medicinal chemistry library synthesis

Attempting to substitute this compound with close analogs, such as the non-chlorinated 1-(phenylmethyl) derivative or isomers with chlorine at the ortho- or meta-positions, frequently leads to failure in both process and application. The 4-chloro substituent directly participates in critical binding interactions within the target kinase's active site in the final molecule, and its removal or relocation can decrease biological potency by an order of magnitude or more. [1] From a process chemistry perspective, the 4-chlorobenzyl group also imparts favorable crystallinity and handling properties that are often lost in analogs, which may present as oils that are difficult to purify and handle at scale. Therefore, for established synthetic routes targeting specific, high-potency kinase inhibitors, this exact isomer and halide form is required for reproducibility and performance. [1]

Substitution Risk

Attribute
Target Compound
Generic Analog
N1 Substituent
4-Chlorobenzyl group
H or simple alkyl
Lipophilicity
Moderate (XLogP3 ~2.5)
Low (XLogP3 <1.0)
C4 Reactivity
Free primary amine
N-aryl substituted; limited derivatization

Precursor's 4-Chloro Group Directly Enables >10-Fold Potency Increase in Final Kinase Inhibitor

The primary procurement driver for this specific compound is its direct, quantifiable impact on the biological activity of the final product. In a direct comparison of kinase inhibitors synthesized from different precursors, the final compound derived from 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine demonstrated potent inhibition of Aurora-2 kinase with an IC50 value under 15 nM. [1] The corresponding inhibitor synthesized from the non-chlorinated analog, 1-(phenylmethyl)-3-methyl-1H-pyrazol-4-amine, was significantly less active, with an IC50 value over 150 nM. [1] This demonstrates that the 4-chloro substituent is essential for achieving the high-potency profile required for the target application.

Evidence DimensionFinal Compound Potency (IC50 vs. Aurora-2 Kinase)
Target Compound Data< 15 nM (Derived from the target 4-chloro precursor)
Comparator Or BaselineUnsubstituted Phenylmethyl Analog Precursor: > 150 nM
Quantified Difference>10x improvement in inhibitory potency
ConditionsIn vitro enzymatic assay for Aurora-2 kinase inhibition, as described in the patent.

This evidence confirms that procuring the 4-chloro precursor is a critical, non-negotiable requirement for manufacturing a final API with the necessary therapeutic potency.

N1 Pharmacophore
Class-level
4-Chlorobenzyl present vs non-halogenated analogs
Supports pharmacophore-dependent SAR studies
Class-level SAR inference; target-specific validation needed

Precursor Suitability: Enables High-Yield Synthesis of Advanced Intermediates

This compound is a validated starting material in multi-step syntheses, demonstrating its suitability for industrial processes. For example, its conversion to the N-Boc protected intermediate, tert-butyl {1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}carbamate, proceeds with high efficiency. [1] This subsequent intermediate is crucial for further elaborations. While direct yield comparisons with analogs are not always provided in a single source, the consistent selection of this precursor in patent examples for complex targets underscores its reliability and optimized performance in established synthetic protocols over other potential starting materials.

Evidence DimensionYield for N-Boc Protection Step
Target Compound DataReported as a high-yielding transformation in a multi-step synthesis.
Comparator Or BaselineAlternative precursors (e.g., performing N-alkylation on a protected aminopyrazole): Adds steps, complicates purification, and lowers overall process efficiency.
Quantified DifferenceStreamlines process by providing a pre-functionalized, reliable core, improving overall throughput.
ConditionsReaction with Di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane.

Procuring this specific, pre-functionalized intermediate eliminates a potentially problematic N-alkylation step, thereby de-risking the manufacturing process and improving overall yield and efficiency.

Lipophilicity
Class-level
XLogP3 ≈ 2.5 (+1.5 vs core)
Supports membrane permeability context
Calculated value; experimental logP may differ

Favorable Physical Properties: Crystalline Solid Form for Improved Processability

The physical form of a synthetic intermediate is critical for scalable manufacturing. 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is consistently described as being isolated as a solid. [1] This is a significant process advantage over closely related analogs, which may be isolated as oils or require extensive chromatographic purification. Crystalline solids are easier to handle, dry, and store, and they allow for purification via recrystallization, which is more cost-effective and scalable than chromatography.

Evidence DimensionIsolated Physical Form
Target Compound DataIsolated as a solid.
Comparator Or BaselineMany structurally similar benzyl-amines or pyrazole intermediates are oils at room temperature, requiring chromatographic purification.
Quantified DifferenceSolid vs. Oil/Liquid
ConditionsStandard post-reaction workup and isolation procedures.

The solid nature of this compound simplifies handling, purification, and storage, leading to lower processing costs and more reliable process control in a manufacturing environment.

Derivatization
Reported
Amide coupling, reductive amination, sulfonamide formation
Supports library synthesis workflow
Standard organic synthesis context

Synthesis of High-Potency Aurora and GSK-3 Kinase Inhibitors

This compound is the indicated precursor for research and manufacturing programs targeting Aurora and Glycogen Synthase Kinase 3 (GSK-3) inhibitors where a 4-chlorobenzyl moiety is known to be critical for high-affinity binding. The evidence directly links this precursor to final compounds with nanomolar potency, making it the correct choice for projects requiring this level of biological activity. [1]

Process Development for Scalable API Manufacturing

For process chemistry and scale-up operations, this intermediate is the right choice due to its favorable handling properties as a crystalline solid and its proven performance in high-yield synthetic sequences. Its use de-risks production by providing a reliable, easy-to-purify starting material, in contrast to potentially oily or less reactive analogs.

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, this compound serves as a critical benchmark and building block. Its well-defined impact on final product potency allows researchers to use it as a reference point to systematically explore the effects of alternative substitutions, confirming its central role in establishing a baseline for high-affinity molecular designs. [1]

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-Chlorobenzyl pharmacophore + C4 amine handle
Target engagement and selectivity profiling
CNS-penetrant scaffold research
Moderate lipophilicity profile
Membrane permeability assay context
Bifunctional building block research
Primary amine + aryl chloride dual functionality
Coordination chemistry assessment

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.0719751 g/mol

Monoisotopic Mass

221.0719751 g/mol

Heavy Atom Count

15

Explore Compound Types